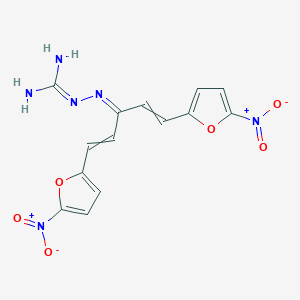
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds involves strategic chemical reactions that yield these compounds with high efficiency. For instance, the reaction of the base compound with aqueous ammonia results in the formation of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which further reacts with m-chloroperbenzoic acid to give sulfoxide derivatives (Al-Sheikh et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, revealing detailed information about their crystal structures. For example, the structure of triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate confirms the charge localization on the barbituric-acid ring in its enolate form (Al-Sheikh et al., 2008).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, leading to diverse derivatives. The reaction with primary and secondary alkylamines, for example, produces compounds with varied functional groups, indicating the chemical versatility and reactivity of the base molecule (Jeon & Kim, 2000).
Physical Properties Analysis
The physical properties, including crystallization and solubility, are influenced by the molecular structure. For instance, the crystal structure analysis provides insights into the packing and hydrogen-bonding patterns, which are crucial for understanding the compound's solubility and stability (Low et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives are extensively studied through their reactivity towards various nucleophiles and electrophiles. This reactivity profile is critical for synthetic applications and for the development of new compounds with potential utility in various fields of chemistry (Misra & Ila, 2010).
Aplicaciones Científicas De Investigación
It is used in ring-opening reactions, cyclization, and the formation of stable 5-cyclopentenyl-4H-1,3-dioxane-4,6-diones (Šafár̆ et al., 2000).
This compound is valuable in chemical research for its synthesis, reactions, and crystal structures (Al-Sheikh et al., 2009).
Its synthesis provides a novel method for creating 1-(N-alkylidene or benzylideneamino)-1,6-dihydro-2-methylthio-6-oxo-pyrimidines (Huang & Liu, 2003).
It assists in the synthesis of various alkylamines and their derivatives (Jeon & Kim, 2000).
The compound is used for preparing 2-cyano-4-quinolinones (Jeon & Kim, 2000).
4,5-Dimethylene-1,2-dioxane and its derived Diels-Alder adducts have potential applications in the synthesis of various adducts and furans (Atasoy & Karaböcek, 1992).
It is also utilized in the convenient synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones (Tang & Huang, 2003).
The synthesis of zwitterionic imidazolium 1,3-dioxanide using this compound provides a stable crystalline solid for research (Kuhn et al., 2003).
It is involved in the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media (Jin et al., 2006).
This compound is key in the one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives (许招会 et al., 2014).
Pyrolyzing 5-benzylidene-2,2-dimethyl-1,3-dioxan-4,6-diones yields benzylidene-ketenes, useful in various research applications (Brown et al., 1974).
NHC-boryl hydrazone derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione find use in chromatography and storage (Dai et al., 2018).
Propiedades
IUPAC Name |
5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGQKNRHXFMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365092 | |
| Record name | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
100981-05-3 | |
| Record name | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

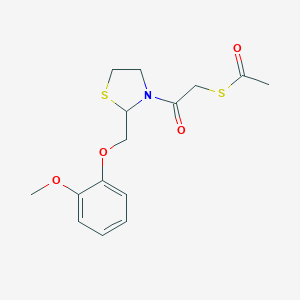
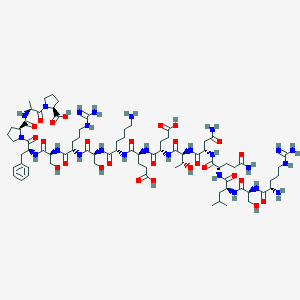

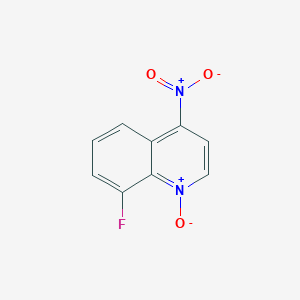

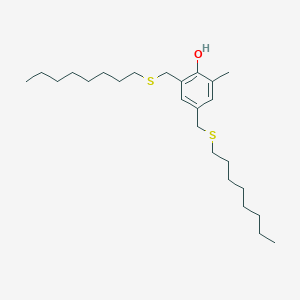
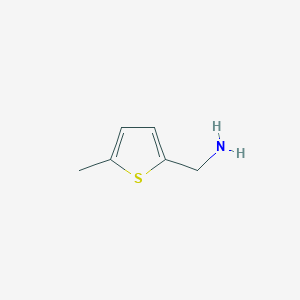
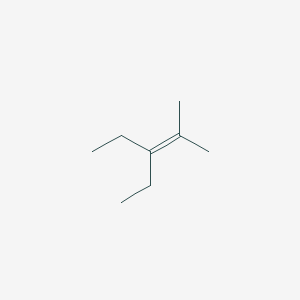
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

